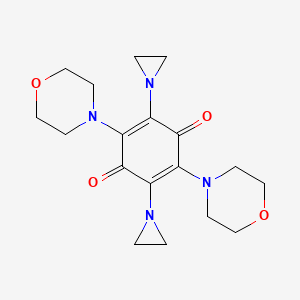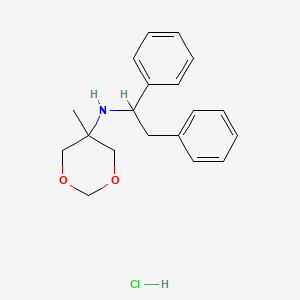
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine is a compound that belongs to the class of 1,2-diarylethylamines. These compounds have been studied for their potential psychoactive properties and have been explored in various scientific research contexts . The compound’s structure includes a 1,2-diphenylethyl group attached to a 5-methyl-1,3-dioxan-5-amine moiety, making it a unique and interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
The synthesis of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diphenylethylamine and 5-methyl-1,3-dioxane.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Applications De Recherche Scientifique
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine has been explored in various scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.
Biology: Research has investigated its interactions with biological systems, including its potential effects on neurotransmitter receptors and enzymes.
Medicine: The compound’s psychoactive properties have led to studies on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is also explored for its potential use in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Enzymatic Pathways: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes within cells
Comparaison Avec Des Composés Similaires
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine can be compared with other similar compounds, such as:
Diphenidine: A structurally related compound known for its dissociative properties.
MT-45: A synthetic opioid with a similar 1,2-diphenylethyl structure but different pharmacological effects.
Ketamine: Another dissociative compound with a different core structure but similar psychoactive properties
Propriétés
Numéro CAS |
6267-74-9 |
|---|---|
Formule moléculaire |
C19H24ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(13-21-15-22-14-19)20-18(17-10-6-3-7-11-17)12-16-8-4-2-5-9-16;/h2-11,18,20H,12-15H2,1H3;1H |
Clé InChI |
PYQRDMNUGTWVLD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCOC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


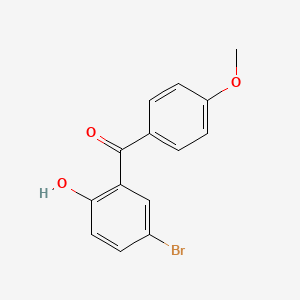
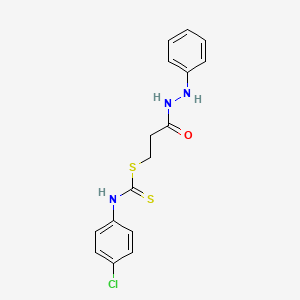
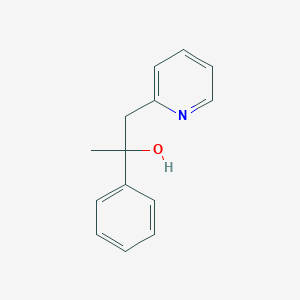
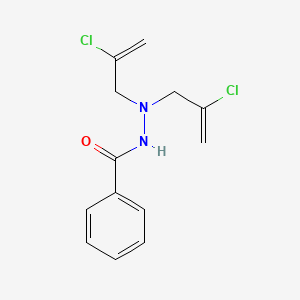
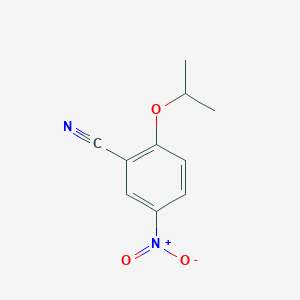
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
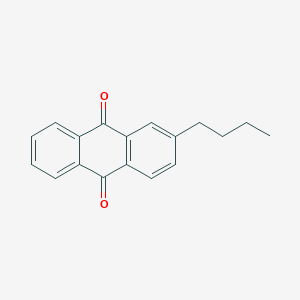
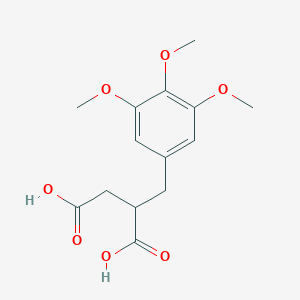
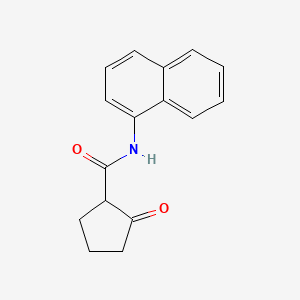
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
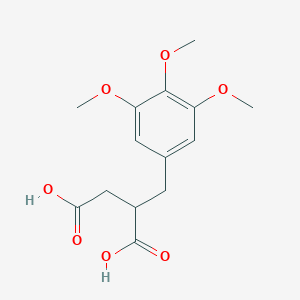
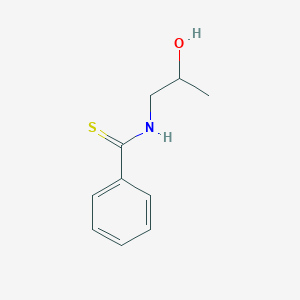
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
